1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol
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Overview
Description
1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10F2N2O and a molecular weight of 200.19 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,6-difluorobenzaldehyde and azetidin-3-ol.
Reaction Conditions: The key step involves the condensation of 4-amino-2,6-difluorobenzaldehyde with azetidin-3-ol under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of these steps to achieve higher yields and scalability.
Chemical Reactions Analysis
1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and peptidomimetics.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(4-Amino-2,6-dichlorophenyl)azetidin-3-ol: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
1-(4-Amino-2,6-dimethylphenyl)azetidin-3-ol: The presence of methyl groups can influence the compound’s steric properties and interactions with molecular targets.
1-(4-Amino-2,6-difluorophenyl)pyrrolidin-3-ol: This compound has a five-membered ring instead of a four-membered ring, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl functional groups, which contribute to its versatility in various chemical and biological applications.
Properties
IUPAC Name |
1-(4-amino-2,6-difluorophenyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMWFLZJDPMILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2F)N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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